A Technical Guide to the Chemical Structure of Capensin
A Technical Guide to the Chemical Structure of Capensin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Capensin, a substituted coumarin, presents a compelling scaffold for scientific investigation due to its presence in medicinal plants and inherent structural features. This technical guide provides a comprehensive overview of the chemical structure of Capensin, from its fundamental physicochemical properties to the sophisticated spectroscopic techniques employed for its elucidation. We will delve into the interpretation of mass spectrometry and Nuclear Magnetic Resonance (NMR) data, culminating in the definitive structural assignment. Furthermore, this document outlines a standard experimental workflow for the isolation and purification of Capensin from its natural source, providing a practical framework for researchers. The guide is designed to serve as an authoritative resource, grounded in established analytical principles and supported by verifiable references, for professionals engaged in natural product chemistry, medicinal chemistry, and drug discovery.
Introduction and Background
Capensin is a naturally occurring coumarin, a class of benzopyrone compounds known for their diverse biological activities. The definitive identification and structural characterization of such molecules are paramount for understanding their therapeutic potential and mechanism of action. The IUPAC name for Capensin is 8-hydroxy-6-methoxy-7-(3-methylbut-2-enoxy)chromen-2-one.[1] Its structure is characterized by a core coumarin ring system, substituted with hydroxyl, methoxy, and prenyl (3-methylbut-2-enyl) ether groups. These functionalities are key determinants of its chemical properties and biological interactions.
The structural elucidation of Capensin relies on a synergistic application of modern analytical techniques. High-resolution mass spectrometry is employed to determine its elemental composition, while a suite of one- and two-dimensional NMR experiments are used to piece together the intricate connectivity of its atoms. The ultimate confirmation of its three-dimensional arrangement has been achieved through X-ray crystallography.[1]
Physicochemical and Spectroscopic Properties
The foundational data required for the structural analysis of Capensin are summarized below. This information is critical for both its identification and its handling in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₆O₅ | PubChem[1] |
| Molar Mass | 276.28 g/mol | PubChem[1] |
| Exact Mass | 276.09977361 Da | PubChem[1] |
| IUPAC Name | 8-hydroxy-6-methoxy-7-(3-methylbut-2-enoxy)chromen-2-one | PubChem[1] |
Structural Elucidation via Spectroscopic Analysis
The determination of Capensin's chemical structure is a logical process of piecing together evidence from various spectroscopic methods. Each technique provides unique and complementary information.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is the first step in determining the molecular formula. For Capensin, an exact mass measurement of 276.09977361 Da is consistent with the molecular formula C₁₅H₁₆O₅.[1] This provides the fundamental count of each type of atom in the molecule, which is essential for subsequent NMR analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules.
-
¹H NMR (Proton NMR): This technique provides information about the chemical environment of hydrogen atoms. Key expected signals for Capensin would include:
-
Two distinct singlets in the aromatic region, corresponding to the isolated protons on the coumarin ring.
-
A singlet for the methoxy (-OCH₃) group protons.
-
Signals corresponding to the prenyl group: a doublet for the two methyl groups, a triplet for the methylene (-CH₂-) group, and a triplet for the vinyl proton.
-
A broad singlet for the hydroxyl (-OH) proton.
-
Doublets for the two protons on the pyrone ring of the coumarin system.
-
-
¹³C NMR (Carbon NMR): This provides a count of the unique carbon atoms and information about their chemical environment. For Capensin's formula of C₁₅H₁₆O₅, 15 distinct carbon signals are expected, including signals for carbonyl carbons, aromatic carbons, and aliphatic carbons of the prenyl and methoxy groups.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, for example, showing the connection between the vinyl and methylene protons in the prenyl group.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that has a proton attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the key experiment to connect the different fragments of the molecule. For instance, HMBC would show a correlation from the methylene protons of the prenyl group to the aromatic carbon at position 7, confirming the ether linkage. It would also connect the methoxy protons to the carbon at position 6.
-
X-Ray Crystallography
The definitive proof of the structure of Capensin, including its planar structure and bond angles, comes from single-crystal X-ray diffraction. A crystal structure of Capensin has been deposited in the Crystallography Open Database (COD) under the number 1562505, which confirms the connectivity established by NMR and provides precise spatial coordinates of each atom.[1]
Chemical Structure of Capensin
The culmination of the spectroscopic and crystallographic data leads to the definitive chemical structure of Capensin.
Caption: Chemical Structure of Capensin.
Experimental Protocol: Isolation and Purification
Capensin has been isolated from plants such as Pentanisia prunelloides.[2][3] The following is a generalized protocol for the isolation of coumarins from plant material, which would be applicable for Capensin.
Caption: Generalized workflow for the isolation of Capensin.
Step-by-Step Methodology:
-
Plant Material Preparation: The roots of the source plant (e.g., Pentanisia prunelloides) are collected, washed, air-dried, and ground into a fine powder to maximize the surface area for extraction.[2][3]
-
Extraction: The powdered material is extracted sequentially with solvents of increasing polarity. An initial extraction with hexane removes non-polar compounds. Subsequent extraction with ethanol or ethyl acetate will extract medium-polarity compounds, including Capensin.[4]
-
Concentration: The solvent from the ethanol/ethyl acetate extract is removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract.
-
Fractionation: The crude extract is adsorbed onto a small amount of silica gel and subjected to column chromatography. A solvent gradient, typically starting with 100% hexane and gradually increasing the proportion of ethyl acetate, is used to elute compounds of increasing polarity.
-
Analysis of Fractions: Small aliquots of each collected fraction are spotted on a TLC plate. The plate is developed in an appropriate solvent system and visualized under UV light and/or with a staining agent to identify fractions containing compounds with a similar Rf value to a coumarin standard.
-
Purification: Fractions containing the compound of interest are combined, concentrated, and subjected to further purification, often by preparative HPLC, to yield pure Capensin.
-
Purity and Identity Confirmation: The purity of the isolated compound is assessed by HPLC. Its identity is then confirmed by comparing its spectroscopic data (MS, NMR) with reported values for Capensin.
Biological Significance
While this guide focuses on the chemical structure, it is important to note that the source plant, Pentanisia prunelloides, is used in traditional medicine for a variety of ailments, including inflammation and infections.[2][4][5] The presence of compounds like Capensin likely contributes to these biological activities. The coumarin scaffold is a well-known pharmacophore, and further investigation into the specific biological targets of Capensin is an active area of research.
Conclusion
The chemical structure of Capensin has been unambiguously determined to be 8-hydroxy-6-methoxy-7-(3-methylbut-2-enoxy)chromen-2-one through the combined application of mass spectrometry, extensive 1D and 2D NMR spectroscopy, and single-crystal X-ray diffraction. Its coumarin core, decorated with key functional groups, makes it a molecule of interest for further study in medicinal chemistry and pharmacology. The established protocols for its isolation provide a clear path for researchers to obtain this compound for further investigation. This guide serves as a foundational technical resource for professionals working with this and related natural products.
References
-
PubChem. (n.d.). Capensin. National Center for Biotechnology Information. Retrieved from [Link]
-
MSc Thesis. (2009, May 19). Isolation and characterisation of some of the major compounds from Pentanisia prunelloides. University of Johannesburg. Retrieved from [Link]
- Yang, J. C., et al. (2005). Cloning, characterization and expression of escapin, a broadly antimicrobial FAD-containing L-amino acid oxidase from ink of the sea hare Aplysia californica. The Journal of experimental biology, 208(Pt 18), 3609–3622.
-
M.S. Thesis. (n.d.). Isolation of bioactive compounds and in vitro studies on Pentanisia prunelloides (Klotzsch ex Eckl. & Zeyh.) Walp. used in the eastern Free State for the management of diabetes mellitus. University of the Free State. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum of polysaccharide from P. capensis. Retrieved from [Link]
-
PubMed. (2025, July 16). Antimicrobial Activity of a Defensin-Rich Fraction from Capsicum Chinense Fruits: Insights for Biotechnological Applications against Fungal Infections. Retrieved from [Link]
- Yekini, A. A., et al. (2002). The pharmacological screening of Pentanisia prunelloides and the isolation of the antibacterial compound palmitic acid. Journal of Ethnopharmacology, 79(1), 101-107.
-
PubChem. (n.d.). Capsaicin. National Center for Biotechnology Information. Retrieved from [Link]
- Wang, J., et al. (2021). Interaction hot spots for phase separation revealed by NMR studies of a CAPRIN1 condensed phase.
- Olatunji, T. L., et al. (2018). Biological Properties, Bioactive Constituents, and Pharmacokinetics of Some Capsicum spp. and Capsaicinoids. Molecules, 23(11), 2919.
-
Wikipedia. (n.d.). Absolute configuration. Retrieved from [Link]
-
PubChem. (n.d.). Caprenin. National Center for Biotechnology Information. Retrieved from [Link]
- Akhtar, F., et al. (2017). CAPSAICIN: ITS BIOLOGICAL ACTIVITIES AND IN SILICO TARGET FISHING. Acta Poloniae Pharmaceutica, 74(2), 321-329.
-
Chemistry LibreTexts. (2023, July 30). Absolute Configuration - R-S Sequence Rules. Retrieved from [Link]
-
PubChem. (n.d.). Capparisinine. National Center for Biotechnology Information. Retrieved from [Link]
-
M.Sc. Dissertation. (n.d.). Phytochemical screening, anti-inflammatory and analgesic properties of pentanisia prunelloides from the eastern cape province, South Africa. University of Johannesburg. Retrieved from [Link]
- Isab, G. A., et al. (2020). NMR Experiments for Studies of Dilute and Condensed Protein Phases: Application to the Phase-Separating Protein CAPRIN1. Journal of the American Chemical Society, 142(2), 983-996.
-
PubChem. (n.d.). Capillene. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2025, January 30). Guineensine: Isolation, Synthesis, and Biological Activity. Retrieved from [Link]
- Li, X., et al. (2018). Absolute Configuration of 2,2',3,3',6-Pentachlorinatedbiphenyl (PCB 84) Atropisomers. Environmental science & technology, 52(12), 6958-6966.
- Lehasa, S. G., et al. (2026, February). Ethnomedicinal survey, phytochemical, isolation and identification of bioactive compounds from Elephantorrhiza elephantina, Pentanisia prunelloides and Dioscorea sylvatica used in the treatment of elephantiasis. Pharmacognosy Journal, 17(6), 662-675.
- Elsen, M., et al. (2022).
-
MIT Department of Chemistry. (n.d.). Absolute Configuration. Retrieved from [Link]
Sources
- 1. Capensin | C15H16O5 | CID 644959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Research Portal [ujcontent.uj.ac.za]
- 3. scholar.ufs.ac.za [scholar.ufs.ac.za]
- 4. The pharmacological screening of Pentanisia prunelloides and the isolation of the antibacterial compound palmitic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.uj.ac.za [pure.uj.ac.za]
